4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine
Overview
Description
4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl sulfanyl and phenyl pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and ultrasound-promoted reactions can also be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)phenol
- 4-Methoxybenzoic acid
- Methyl 4-(methoxymethyl)benzoate
Uniqueness
4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(methoxymethyl)-6-(4-methylphenyl)sulfanyl-2-phenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-8-10-17(11-9-14)23-18-12-16(13-22-2)20-19(21-18)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAVWYQNIQRGKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=C2)COC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180747 | |
Record name | 4-(Methoxymethyl)-6-[(4-methylphenyl)thio]-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939762-12-6 | |
Record name | 4-(Methoxymethyl)-6-[(4-methylphenyl)thio]-2-phenylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939762-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methoxymethyl)-6-[(4-methylphenyl)thio]-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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